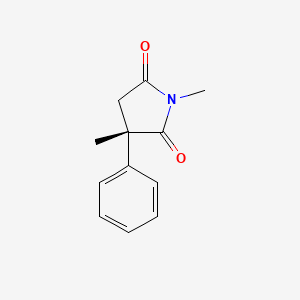
(3S)-1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-2-phenylsuccinimide with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (3S)-1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include binding to active sites and altering the conformation of target molecules, leading to changes in their activity.
Comparison with Similar Compounds
- (3R)-1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione
- 1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione (racemic mixture)
- 1,3-Dimethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione
Comparison:
Chirality: The (3S) enantiomer is distinct from the (3R) enantiomer in terms of its optical activity and potential biological effects.
Substituents: Variations in the substituents on the phenyl ring can lead to differences in reactivity and applications.
This comprehensive overview highlights the significance of (3S)-1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
39122-23-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(3S)-1,3-dimethyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3/t12-/m0/s1 |
InChI Key |
AJXPJJZHWIXJCJ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@]1(CC(=O)N(C1=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















